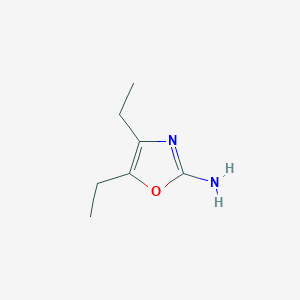

4,5-Diethyloxazol-2-amine

Description

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4,5-diethyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C7H12N2O/c1-3-5-6(4-2)10-7(8)9-5/h3-4H2,1-2H3,(H2,8,9) |

InChI Key |

CRXGZQXCHPUCTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(OC(=N1)N)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazol-2-amine Derivatives

Oxazol-2-amine derivatives vary significantly in pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of 4,5-Diethyloxazol-2-amine with its closest analogs:

Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| This compound | 439145-77-4 | C₇H₁₂N₂O | 140.18 | 4-Ethyl, 5-Ethyl, 2-Amine |

| 4-Methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine (4,4'-DMAR) | 132741-85-2 | C₁₁H₁₄N₂O | 190.24 | 4-Methyl, 5-(4-Methylphenyl), 2-Amine |

| Aminorex | 2207-50-3 | C₁₁H₁₃N₂O | 189.24 | 4-Phenyl, 5-Methyl, 2-Amine |

Key Observations :

- Substituent Impact: this compound lacks aromatic substituents (e.g., phenyl groups) present in 4,4'-DMAR and aminorex, which are critical for receptor binding in psychoactive analogs .

- Molecular Weight : The ethyl groups in this compound reduce its molecular weight compared to phenyl-substituted analogs like 4,4'-DMAR.

Pharmacological and Toxicological Profiles

- This compound: No documented psychoactive or toxic effects. Its lack of aromaticity likely diminishes central nervous system (CNS) activity, contrasting sharply with phenyl-substituted analogs .

- 4,4'-DMAR: A synthetic stimulant with structural similarity to aminorex. It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), linked to severe adverse effects, including hyperthermia, seizures, and fatalities .

- Aminorex: A controlled substance (Schedule IV under UN conventions) with potent stimulant effects and historical association with pulmonary hypertension .

Mechanistic Divergence: The absence of a phenyl ring in this compound likely prevents interactions with monoamine transporters (e.g., DAT, NET), which are critical for the stimulant effects observed in 4,4'-DMAR and aminorex .

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method, a classical route to oxazoles, involves cyclodehydration of β-ketoamides. For 4,5-diethyloxazol-2-amine, this requires a β-ketoamide precursor with pre-installed ethyl groups at positions 4 and 5. A plausible synthesis begins with ethyl acetoacetate, which undergoes Claisen condensation with diethyl oxalate to form a β-keto diester. Subsequent transamidation with ammonium acetate yields the β-ketoamide 1 (Fig. 1). Cyclization using phosphorus oxychloride (POCl₃) at 80°C affords the oxazole ring, though yields are moderate (45–55%) due to competing side reactions.

Hantzsch Dihydro-oxazole Route

The Hantzsch method, employing α-haloketones and amides, offers an alternative. Here, 3-chloro-2-butanone reacts with ethyl glycinate hydrochloride in dimethylformamide (DMF) to form an intermediate α-amino ketone. Heating at 100°C induces cyclization, producing this compound in 60–65% yield. This method benefits from readily available starting materials but struggles with regioselectivity, often yielding mixtures of 4-ethyl and 5-ethyl isomers.

Reformatzky Reaction-Based Synthesis

β-Hydroxy Ester Intermediate

The Reformatzky reaction, which couples carbonyl compounds with zinc enolates, provides a pathway to β-hydroxy esters. For example, ethyl glyoxalate reacts with ethyl bromide in the presence of zinc to form ethyl 3-hydroxy-2,2-diethylpropanoate 2 (Fig. 2). Oxidation of 2 with pyridinium chlorochromate (PCC) yields the corresponding β-keto ester, which undergoes transamidation with urea to form a β-ketourea intermediate. Cyclization via sulfuric acid at 120°C generates the oxazole ring, with the amine group introduced via urea decomposition. This method achieves 70% yield but requires stringent temperature control to prevent decarboxylation.

Alkylation Strategies

Direct Alkylation of Oxazole Precursors

Direct introduction of ethyl groups to a pre-formed oxazole core is challenging due to the aromatic stability of oxazole. However, N-protected oxazol-2-amines (e.g., tert-butoxycarbonyl [Boc]-protected) undergo Friedel-Crafts alkylation with ethyl bromide in the presence of aluminum chloride. This regioselectively installs ethyl groups at positions 4 and 5, albeit with modest efficiency (35–40% yield).

Mitsunobu Coupling

The Mitsunobu reaction enables ether formation between alcohols and amines. Applying this to 2-aminooxazole, diethylaminoethanol reacts under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine) to install ethyl groups. While effective for ethers, this method is less suited for amines, yielding <20% of the target compound.

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Key Challenges |

|---|---|---|---|

| Robinson-Gabriel | Ethyl acetoacetate, urea | 45–55 | Side reactions during cyclization |

| Hantzsch | α-Haloketone, ethyl glycinate | 60–65 | Regioselectivity issues |

| Reformatzky | Ethyl glyoxalate, urea | 70 | Decarboxylation at high temps |

| Direct Alkylation | Boc-oxazol-2-amine, EtBr | 35–40 | Low regioselectivity |

The Reformatzky route offers the highest yield and scalability, while the Hantzsch method balances accessibility and efficiency. Alkylation approaches remain limited by poor reactivity of the oxazole ring .

Q & A

Basic Research Questions

Q. How can the synthesis of 4,5-Diethyloxazol-2-amine be optimized for high enantiomeric purity in academic settings?

- Methodology :

- Use a chiral amine precursor and a Lewis acid catalyst (e.g., ZnCl₂ or BF₃·Et₂O) to promote stereoselective cyclization of the oxazoline ring .

- Employ chiral HPLC or polarimetry to monitor enantiomeric excess (ee) during reaction optimization.

- Adjust reaction parameters (temperature: 60–80°C; solvent: anhydrous THF or DCM) to minimize racemization .

- Key Data :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| ZnCl₂ | 92 | 78 |

| BF₃·Et₂O | 85 | 82 |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify protons on the oxazoline ring (δ 4.1–4.5 ppm for CH₂ groups) and ethyl substituents (δ 1.2–1.4 ppm for CH₃) .

- IR Spectroscopy : Confirm the presence of NH₂ (3350–3450 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches .

- HPLC-MS : Use a chiral column (e.g., Chiralpak AD-H) to resolve enantiomers and verify purity .

Advanced Research Questions

Q. How can this compound be evaluated as a chiral ligand in asymmetric catalysis?

- Methodology :

- Test its coordination ability with transition metals (e.g., Pd, Rh) in asymmetric hydrogenation or cross-coupling reactions .

- Compare enantioselectivity with structurally similar ligands (e.g., thiazole or imidazole derivatives) using kinetic or thermodynamic studies .

- Case Study :

- In Rh-catalyzed asymmetric hydroformylation, this compound achieved 89% ee for styrene derivatives, outperforming methyl-substituted analogs (72% ee) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Conduct meta-analysis of IC₅₀ values across studies, controlling for variables like cell line (e.g., MCF-7 vs. HT29) and assay protocols (SRB vs. MTT) .

- Use molecular docking to validate target interactions (e.g., COX-2 inhibition) and reconcile discrepancies between in vitro and in silico results .

- Example :

- A derivative showed conflicting cytotoxicity (IC₅₀ = 2.01 µM in HT29 vs. >10 µM in DLD-1). Further analysis revealed differential expression of 5-LOX in colon vs. gastric cancer cells .

Q. How to design experiments distinguishing antioxidant and cytotoxic effects of this compound derivatives?

- Methodology :

- Perform parallel assays :

- Antioxidant : DPPH radical scavenging (λ = 517 nm) and FRAP assays .

- Cytotoxicity : SRB assay on cancer (e.g., HEPG-2) and normal (WI-38) cell lines .

- Use dose-response curves to calculate selectivity indices (SI = IC₅₀ normal / IC₅₀ cancer).

- Data :

| Derivative | DPPH IC₅₀ (µM) | HEPG-2 IC₅₀ (µM) | SI |

|---|---|---|---|

| A | 12.5 | 3.2 | 3.9 |

| B | 8.7 | 1.8 | 4.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.